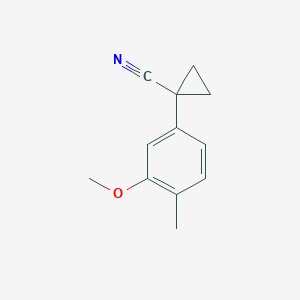![molecular formula C12H16N2 B11723116 (1S,4S)-2-(2-methylphenyl)-2,5-diazabicyclo[2.2.1]heptane CAS No. 294177-36-9](/img/structure/B11723116.png)
(1S,4S)-2-(2-methylphenyl)-2,5-diazabicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,4S)-2-(2-methylphenyl)-2,5-diazabicyclo[221]heptane is a bicyclic compound with a unique structure that includes a diazabicycloheptane core and a 2-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-2-(2-methylphenyl)-2,5-diazabicyclo[2.2.1]heptane typically involves the following steps:
Formation of the Diazabicycloheptane Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the 2-Methylphenyl Group: This step often involves a substitution reaction where the 2-methylphenyl group is introduced to the diazabicycloheptane core.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(1S,4S)-2-(2-methylphenyl)-2,5-diazabicyclo[2.2.1]heptane can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
(1S,4S)-2-(2-methylphenyl)-2,5-diazabicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (1S,4S)-2-(2-methylphenyl)-2,5-diazabicyclo[2.2.1]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A diethyl ester of malonic acid used in organic synthesis.
2,4,6-Trinitrobenzene derivatives: Compounds with similar aromatic structures used in various chemical reactions.
Ethylene-2,2’-bis(dithio)bis(ethanol): A compound with immunomodulating activities.
Uniqueness
(1S,4S)-2-(2-methylphenyl)-2,5-diazabicyclo[2.2.1]heptane is unique due to its specific diazabicycloheptane core and the presence of a 2-methylphenyl group, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
294177-36-9 |
|---|---|
Molecular Formula |
C12H16N2 |
Molecular Weight |
188.27 g/mol |
IUPAC Name |
(1S,4S)-2-(2-methylphenyl)-2,5-diazabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C12H16N2/c1-9-4-2-3-5-12(9)14-8-10-6-11(14)7-13-10/h2-5,10-11,13H,6-8H2,1H3/t10-,11-/m0/s1 |
InChI Key |
JHXQWMSANKXJCW-QWRGUYRKSA-N |
Isomeric SMILES |
CC1=CC=CC=C1N2C[C@@H]3C[C@H]2CN3 |
Canonical SMILES |
CC1=CC=CC=C1N2CC3CC2CN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(2R,3S)-3-{[(tert-butyldimethylsilyl)oxy]methyl}oxiran-2-yl]methanol](/img/structure/B11723048.png)






![6-(4-Fluorophenyl)-6-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B11723088.png)

![2-(hydroxymethyl)-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B11723100.png)
![1-[3-Chloro-4-(1H-imidazol-1-yl)phenyl]ethan-1-one](/img/structure/B11723106.png)

